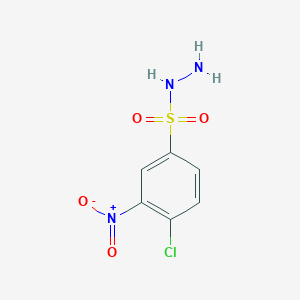
4-氯-3-硝基苯磺酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-nitrobenzenesulfonohydrazide is a chemical compound with the molecular formula C6H6ClN3O4S and a molecular weight of 251.649 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a nitro group, and a sulfonohydrazide group attached to a benzene ring. It is typically used in research settings, particularly in the fields of chemistry and biology .
科学研究应用
4-Chloro-3-nitrobenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
准备方法
The synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide involves several steps. One common method includes the nitration of 4-chlorobenzenesulfonic acid, followed by the conversion of the nitro compound to the corresponding sulfonohydrazide . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
化学反应分析
4-Chloro-3-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfonohydrazide group can be oxidized to form sulfonic acids or other derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 4-Chloro-3-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonohydrazide group can form covalent bonds with target proteins, affecting their function .
相似化合物的比较
4-Chloro-3-nitrobenzenesulfonohydrazide can be compared with other similar compounds, such as:
4-Chloro-3-nitrobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonohydrazide group.
4-Chloro-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonohydrazide group.
4-Chloro-3-nitrobenzenesulfonyl chloride: Features a sulfonyl chloride group instead of a sulfonohydrazide group
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of 4-Chloro-3-nitrobenzenesulfonohydrazide.
生物活性
4-Chloro-3-nitrobenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with hydrazine. The resulting compound features a sulfonamide group that is crucial for its biological activity. The molecular formula is C7H6ClN3O4S.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of 4-Chloro-3-nitrobenzenesulfonohydrazide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli ATCC 25922 | 12.5 |
| Staphylococcus aureus ATCC 29213 | 6.25 |
| Pseudomonas aeruginosa ATCC 27853 | 6.25 |
| Methicillin-resistant Staphylococcus aureus ATCC 43300 | 25 |
The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, particularly against Pseudomonas aeruginosa, which is often resistant to many antibiotics .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, 4-Chloro-3-nitrobenzenesulfonohydrazide has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy Against Resistant Strains : A study conducted by Şenkardeş et al. evaluated the antibacterial activity of various sulfonyl hydrazone derivatives, including 4-Chloro-3-nitrobenzenesulfonohydrazide. The results indicated that this compound had significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
- In Vitro Cancer Studies : In a recent study published in MDPI, the effects of sulfonamide derivatives on cancer cell lines were assessed. The findings showed that 4-Chloro-3-nitrobenzenesulfonohydrazide effectively inhibited cell growth in MCF-7 cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
属性
IUPAC Name |
4-chloro-3-nitrobenzenesulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O4S/c7-5-2-1-4(15(13,14)9-8)3-6(5)10(11)12/h1-3,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYPXNOFMKDLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NN)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














